4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE
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Overview
Description
4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE is a useful research compound. Its molecular formula is C3H3BrClN3 and its molecular weight is 196.43. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals in acidic media. For instance, triazole compounds such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit high inhibition efficiencies by adsorbing onto the metal surface, forming a protective barrier against corrosion processes. The adsorption typically follows Langmuir's isotherm, indicating a strong and uniform adsorption on the metal surface (Lagrenée et al., 2002). Similar triazole derivatives are assessed for their corrosion inhibition potential, suggesting a possible application area for 4-Bromo-5-chloro-1-methyltriazole in protecting metals from corrosion, especially in harsh chemical environments.
Pharmaceutical Research
In the pharmaceutical domain, triazole derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory and molluscicidal effects. For example, a study involving the synthesis of triazolo(thiadiazoles and thiadiazines) derivatives demonstrated promising anti-inflammatory activities, highlighting the versatility of triazole compounds in medicinal chemistry (Shehry et al., 2010). This suggests that 4-Bromo-5-chloro-1-methyltriazole could serve as a scaffold for the development of new pharmaceutical agents, leveraging its triazole core for potential biological activity.
Mechanism of Action
Future Directions
The future directions for research on “4-Bromo-5-chloro-1-methyltriazole” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, triazole derivatives have shown promise in neuroprotection and anti-inflammatory applications .
Properties
IUPAC Name |
4-bromo-5-chloro-1-methyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3/c1-8-3(5)2(4)6-7-8/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIJNYQHVTTXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431984-03-0 |
Source
|
Record name | 4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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